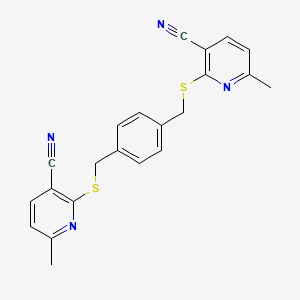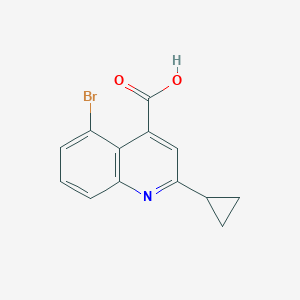
2,2'-((1,4-Phenylenebis(methylene))bis(sulfanediyl))bis(6-methylnicotinonitrile)
Vue d'ensemble
Description
The compound “2,2’-((1,4-Phenylenebis(methylene))bis(sulfanediyl))bis(6-methylnicotinonitrile)” is a flexible dicarboxylate ligand that has been designed and synthesized . It can adopt syn or anti conformations, and the positions of the functional substituents in the central benzene ring change gradually from 1,2-, 1,3- to 1,4-position .
Synthesis Analysis
The synthesis of this compound has been achieved through various experimental and quantum chemical methods. The spectroscopic analysis 1H-NMR and 13C-NMR in solution along with FT-IR and UV-visible analysis were carried out . It was also synthesized by a Knoevenagel condensation reaction .Molecular Structure Analysis
The molecular structure of the compound has been visualized through single-crystal X-ray and Hirshfeld analysis . The optimised structure of the molecule was calculated using the B3LYP technique with 6-311++G (d,p) basis set and compared to the acquired experimental crystal structure parameters .Chemical Reactions Analysis
The compound has been used to assemble with copper ions, resulting in four metal–organic complexes based on paddlewheel SBU . The positions of the functional substituents in the central benzene ring change gradually from 1,2-, 1,3- to 1,4-position .Physical And Chemical Properties Analysis
The compound exhibits interesting optical and electronic properties . UV-vis absorption was investigated using the TDDFT approach and the PCM solvent model in various conditions (gas phase, methanol, and DMSO). The computed results were correlated with experimental UV-vis spectra, revealing good agreement .Applications De Recherche Scientifique
Construction of Metal-Organic Systems
This compound has been used in the construction of copper metal-organic systems based on paddlewheel SBU (Secondary Building Units). The positions of the functional substituents in the central benzene ring change gradually from 1,2-, 1,3- to 1,4-position .
Quantum Computational Studies
The compound underwent comprehensive investigation using various experimental and quantum chemical methods. The optimised structure of the molecule was calculated using the B3LYP technique with 6-311++G (d,p) basis set .
Biological Studies
Molecular docking was used in biological investigations to find the best ligand-protein interactions and possible therapeutic analogues by employing 6 distinct receptors .
Optoelectronic Devices
These molecules have been used as semiconductor materials in optoelectronic devices such as organic solar cells (OSC), organic field-effect transistors (OFETs), and especially as electroluminescent materials in organic light-emitting diodes (OLED) .
Synthesis of Coordination Polymers
A novel flexible S2N4 di-Schiff base was synthesized and used to construct two Ag (I) and Cd (II) coordination polymers, which exhibited complicated 3D frameworks .
Assembly with Thulium or Zinc Ions
By applying these flexible ligands to assemble with thulium ions or zinc ions, three metal–organic supramolecules with metallamacrocycles or 1D chains have been isolated .
Mécanisme D'action
Mode of Action
It is known that the compound can adopt syn or anti conformations , which may influence its interaction with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-((1,4-Phenylenebis(methylene))bis(sulfanediyl))bis(6-methylnicotinonitrile). For instance, the compound can form different polymorphs depending on the solvent used for crystallization . This suggests that the compound’s action could be influenced by its physical and chemical environment.
Propriétés
IUPAC Name |
2-[[4-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S2/c1-15-3-9-19(11-23)21(25-15)27-13-17-5-7-18(8-6-17)14-28-22-20(12-24)10-4-16(2)26-22/h3-10H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFADRBBSGAAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC2=CC=C(C=C2)CSC3=C(C=CC(=N3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-{[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(benzylthio)-N-(4H-chromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B3305639.png)
![2-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3305646.png)
![4,7,8-Trimethyl-2-pentyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3305652.png)
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B3305668.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)-](/img/structure/B3305671.png)
![Cyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine-12a(1H)-carboxylic acid, 2,3,3a,4,5,6,7,8,9,11a,12,13,14,14a-tetradecahydro-2-[[7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinyl]oxy]-5-methyl-4,14-dioxo-, ethyl ester, (2R,3aR,10Z,11aS,12aR,14aR)-](/img/structure/B3305682.png)

![4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3305689.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B3305697.png)
![1-[3-(Bromoacetyl)phenyl]pyrrolidin-2-one](/img/structure/B3305703.png)
![N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305710.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dimethylbenzamide](/img/structure/B3305719.png)

![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B3305728.png)